(2Z)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one
Description
“(2Z)-2-(Dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one” is a carbazole-derived heterocyclic compound featuring a fused tricyclic aromatic system (two benzene rings fused to a pyrrole ring) with a dimethylaminomethylidene substituent at the 2-position and a ketone group at the 1-position. The (Z)-configuration of the exocyclic double bond is critical for its stereochemical and electronic properties.
Carbazole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The dimethylaminomethylidene group likely enhances electron density and modulates interactions with biological targets, such as enzymes or DNA .
Properties
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMNKDELFYTQR-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCC2=C(C1=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one typically involves multi-step organic reactions. One common method might include the condensation of a carbazole derivative with a dimethylaminomethylidene precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography might be used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
The compound might exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers could study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs or diagnostic agents. Their pharmacokinetic and pharmacodynamic properties would be of particular interest.
Industry
Industrially, the compound could be used in the production of organic electronic materials, dyes, or polymers. Its unique chemical properties might make it suitable for specific applications in materials science.
Mechanism of Action
The mechanism of action of (2Z)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Structural Differences
- Core Heterocycle: The carbazole scaffold in the target compound contrasts with thiadiazole, thiazole, and pyrimidine cores in analogues.
- Substituents: The dimethylaminomethylidene group provides a strong electron-donating effect, differing from the cyanobenzylidene (11b) or triazole-containing substituents in analogues. These variations influence solubility, bioavailability, and target specificity .
- Stereochemistry : The (Z)-configuration in the target compound and analogues like 11a/b is crucial for maintaining planar geometries, which are often associated with improved binding to biological targets .
Research Findings and Implications
- Antitumor Potential: Thiazole and thiadiazole derivatives (9b, 12a) demonstrate superior activity against hepatocellular carcinoma (HepG2) compared to breast carcinoma (MCF-7), highlighting the role of heterocycle choice in targeting specific cancers .
- Synthetic Flexibility: The diversity of substituents in analogues (e.g., cyanobenzylidene in 11b vs. triazole in 9b) underscores the tunability of these scaffolds for optimizing pharmacokinetic properties .
- Unmet Needs : The target carbazole derivative warrants further evaluation for antitumor activity, particularly given the promising performance of structurally related compounds in .
Biological Activity
Overview
(2Z)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one is a synthetic compound belonging to the carbazole family, known for its diverse biological activities. This article explores its biological activity, highlighting its potential applications in medicinal chemistry, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by a dimethylaminomethylidene group attached to a carbazole backbone. This configuration is significant for its biological interactions and chemical reactivity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can induce cytotoxic effects on cancer cell lines, particularly under hypoxic conditions typical in tumor microenvironments. For instance, compounds similar to this carbazole derivative have been evaluated for their ability to selectively target and kill tumor cells through apoptosis and DNA damage mechanisms .
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, although detailed studies are necessary to confirm this activity.
The mechanism of action of this compound may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Induction of Apoptosis : Similar compounds have shown the ability to promote apoptotic pathways in cancer cells, leading to programmed cell death.
- DNA Interaction : Evidence suggests that these compounds can cause DNA damage, which is a critical pathway in anticancer efficacy .
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of benzimidazole derivatives on A549 lung adenocarcinoma cells. These compounds were found to induce significant cell death through caspase-dependent pathways, suggesting that similar mechanisms might be exploitable with this compound .
- Selectivity in Tumor Cells : Research involving cycloplatinated complexes showed selective toxicity towards A549 and HeLa cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other carbazole derivatives:
| Compound | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| Carbazole | Basic structure | Limited | Non-specific |
| N-Alkylcarbazoles | Alkylated variants | Moderate antimicrobial | Enzyme inhibition |
| This compound | Dimethylamino group | High anticancer potential | Apoptosis induction |
Q & A
Basic Questions
Q. What are the standard synthetic routes for (2Z)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one, and how can reaction conditions be optimized for improved yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of carbazole precursors with dimethylaminomethylene derivatives. Key parameters include temperature (60–80°C), pH (neutral to slightly acidic), and reaction time (6–12 hours). Catalysts like Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can enhance regioselectivity. Optimization strategies include iterative adjustment of solvent polarity (e.g., ethanol vs. DMF) and purification via column chromatography with silica gel (hexane/ethyl acetate gradients) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the Z-configuration of the dimethylaminomethylene group. Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 2.8–3.2 ppm (dimethylamino protons) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% target compound).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 269.13) .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or cytochrome P450 isoforms using fluorescence-based substrates.
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM.
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins (e.g., BSA for preliminary plasma protein binding assessment) .
Advanced Questions
Q. How can computational methods predict its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., DNA topoisomerases). Focus on hydrogen bonding with the carbazolone core and hydrophobic interactions with the dimethylamino group.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity). Control for variables like solvent (DMSO vs. saline) and cell passage number.
- Orthogonal Assays : Validate kinase inhibition results with Western blotting (phosphorylation status) or cellular thermal shift assays (CETSA) .
Q. How do structural modifications (e.g., substituent variation) influence its pharmacological profile?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogen substituents (e.g., Cl at C6) or altered dimethylamino groups (e.g., morpholino). Evaluate changes in logP (HPLC-derived) and IC₅₀ values.
- Example : Replacing the dimethylamino group with a piperazine moiety increased solubility but reduced blood-brain barrier penetration in rat models .
Q. What are the mechanisms behind its degradation under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC-UV.
- Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (t₁/₂) and activation energy (Arrhenius equation) .
Q. How can spectroscopic data (e.g., NOESY, CD) confirm its stereochemistry and conformational stability?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between the dimethylamino group and carbazolone protons to confirm the Z-configuration.
- Circular Dichroism (CD) : Analyze chiral centers in derivatives (e.g., enantiomers separated via chiral HPLC) to correlate stereochemistry with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
